N-Desmethyl Ibandronate Sodium

Vue d'ensemble

Description

“N-Desmethyl Ibandronate Sodium” is a derivative of Ibandronate Sodium, a bisphosphonate medication used for the prevention and treatment of osteoporosis in postmenopausal women . It works by inhibiting the activity of osteoclasts, a type of bone cell that breaks down bone tissue . It is a white crystalline solid with a melting point of 238-240 °C .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. The major impurities of all batches were the synthesis by-products N-desmethyl- and N-despentyl ibandronate as well as N,N-dimethyl pamidronate .

Molecular Structure Analysis

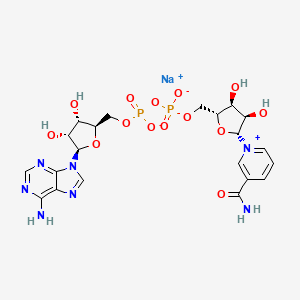

“this compound” has a molecular formula of C8 H20 N O7 P2 . Na and a molecular weight of 327.18 .

Chemical Reactions Analysis

The modern bisphosphonate drug ibandronate sodium, a challenging candidate for impurity profiling, was analyzed using high performance liquid chromatography (HPLC) combined with corona charged aerosol detection (CAD) .

Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid with a melting point of 238-240 °C .

Applications De Recherche Scientifique

N-Desmethyl Ibandronate Sodium has been studied extensively in scientific research. It has been used as a model compound to study the mechanism of action of bisphosphonates, as well as to evaluate the efficacy and safety of new bisphosphonate drugs. In addition, this compound has been used to investigate the effects of bisphosphonate drugs on bone metabolism and to explore potential new treatments for bone diseases.

Mécanisme D'action

Target of Action

N-Desmethyl Ibandronate Sodium, a derivative of Ibandronate, is a third-generation, nitrogen-containing bisphosphonate . Its primary targets are osteoclasts or osteoclast precursors . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. This process is crucial in maintaining the balance between bone formation and resorption, which is disrupted in conditions like osteoporosis .

Mode of Action

This compound inhibits bone resorption by acting on osteoclasts . It is taken into the bone where it binds to hydroxyapatite, a mineral found in bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone resorption activity .

Biochemical Pathways

Bisphosphonates like ibandronate are known to interfere with several pathways within osteoclasts that are crucial for their function and survival . This interference leads to decreased bone resorption and an indirect increase in bone mineral density .

Pharmacokinetics

The terminal half-life of Ibandronate can be up to 157 hours . About 40% to 50% of circulating Ibandronate binds to bone . These properties may also apply to this compound.

Result of Action

The action of this compound results in decreased bone resorption, leading to an indirect increase in bone mineral density . This can help in the treatment and prevention of osteoporosis in postmenopausal women .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature and the arrangement of water molecules in its crystal lattice can cause it to undergo reversible thermal dehydration and rehydration . This means that the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .

Avantages Et Limitations Des Expériences En Laboratoire

N-Desmethyl Ibandronate Sodium has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is suitable for large-scale production. In addition, it is relatively stable and has a long shelf life. However, this compound also has some limitations. It is not water-soluble and requires organic solvents for dissolution. In addition, it is not suitable for use in humans due to its lack of water solubility.

Orientations Futures

N-Desmethyl Ibandronate Sodium has the potential to be used in the development of new bisphosphonate drugs for the treatment of bone diseases. Further research is needed to evaluate the efficacy and safety of this compound in humans. In addition, research is needed to explore the potential of this compound as an adjuvant therapy for bone diseases. Finally, further research is needed to investigate the effects of this compound on bone metabolism and to explore potential new treatments for bone diseases.

Safety and Hazards

Analyse Biochimique

Cellular Effects

N-Desmethyl Ibandronate Sodium has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress the amplitude of whole-cell K+ currents in osteoclast precursor RAW 264.7 cells

Molecular Mechanism

The molecular mechanism of this compound is not well-documented in the available literature. It is known that bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis .

Propriétés

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEDURVNUIBCGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747531 | |

| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953805-81-7 | |

| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)

![N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B1430122.png)

![5-Chlorothieno[2,3-C]pyridine](/img/structure/B1430129.png)

![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)

![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)